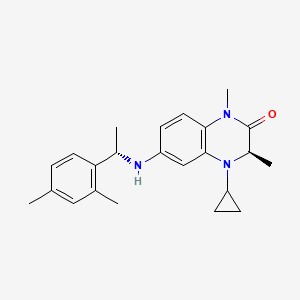

Bet-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29N3O |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(3R)-4-cyclopropyl-6-[[(1S)-1-(2,4-dimethylphenyl)ethyl]amino]-1,3-dimethyl-3H-quinoxalin-2-one |

InChI |

InChI=1S/C23H29N3O/c1-14-6-10-20(15(2)12-14)16(3)24-18-7-11-21-22(13-18)26(19-8-9-19)17(4)23(27)25(21)5/h6-7,10-13,16-17,19,24H,8-9H2,1-5H3/t16-,17+/m0/s1 |

InChI Key |

SVQCMDHUVKEZPE-DLBZAZTESA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N(C2=C(N1C3CC3)C=C(C=C2)N[C@@H](C)C4=C(C=C(C=C4)C)C)C |

Canonical SMILES |

CC1C(=O)N(C2=C(N1C3CC3)C=C(C=C2)NC(C)C4=C(C=C(C=C4)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of BET Proteins in Transcriptional Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are pivotal epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins, and an extra-terminal (ET) domain that recruits transcriptional machinery.[3][4] By tethering transcription factors and co-activators to chromatin, BET proteins are integral to the expression of genes involved in cell cycle progression, proliferation, and inflammation.[3] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the function of BET proteins in transcriptional regulation, detailed experimental protocols to study them, and a summary of quantitative data related to their inhibition.

Core Mechanism of BET Protein-Mediated Transcriptional Regulation

BET proteins act as scaffolds, linking the epigenetic state of chromatin to the transcriptional machinery. Their primary mechanism of action involves the following key steps:

-

Recognition of Acetylated Lysines: The two N-terminal bromodomains (BD1 and BD2) of BET proteins recognize and bind to acetylated lysine residues, particularly on histone H3 and H4 tails. This binding is a critical step in "reading" the epigenetic code of active chromatin regions.

-

Recruitment of Transcriptional Machinery: Through their extra-terminal (ET) domain and C-terminal motif (in BRD4 and BRDT), BET proteins recruit a host of transcriptional regulators. A key interactor is the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of CDK9 and Cyclin T1.

-

Initiation and Elongation of Transcription: By recruiting P-TEFb, BRD4 facilitates the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for releasing Pol II from promoter-proximal pausing and transitioning into productive transcriptional elongation.

-

Association with Super-Enhancers: BET proteins, particularly BRD4, are highly enriched at super-enhancers, which are clusters of enhancers that drive the expression of key cell identity and oncogenes. This association is critical for maintaining high levels of transcription of these essential genes.

Signaling Pathway of BET Protein Action

The following diagram illustrates the central role of BRD4 in activating transcription.

Caption: BRD4 recognizes acetylated histones, recruits P-TEFb to phosphorylate RNA Pol II, driving transcription.

Quantitative Data in BET Protein Research

The development of small molecule inhibitors targeting the bromodomains of BET proteins has been a significant focus of research and drug development. The following tables summarize key quantitative data related to the efficacy of these inhibitors and their impact on gene expression.

Table 1: Inhibitory Concentration (IC50) of Common BET Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| JQ1 | OCI-AML3 | Acute Myeloid Leukemia | 160 | |

| MCF7 | Luminal Breast Cancer | ~200 | ||

| T47D | Luminal Breast Cancer | ~300 | ||

| H23 | Lung Adenocarcinoma | 420 | ||

| RPMI-8226 | Multiple Myeloma | <500 | ||

| OTX015 | OCI-AML3 | Acute Myeloid Leukemia | 29.5 | |

| RS4;11 | Acute Lymphoblastic Leukemia | <500 | ||

| Jurkat | T-cell Acute Lymphoblastic Leukemia | <500 | ||

| ARV-771 (PROTAC) | 22Rv1 | Castration-Resistant Prostate Cancer | <5 (DC50) |

Note: IC50 values can vary depending on the assay conditions and cell line. DC50 refers to the concentration for 50% protein degradation.

Table 2: Representative Gene Expression Changes Upon BET Inhibition

| Gene | Cell Line | Treatment | Fold Change (log2) | p-value/padj | Reference |

| MYC | LN-2683GS | 1 µM JQ1 (4h) | -1.5 | < 0.001 | |

| HepG2 | 5 µM JQ1 (24h) | -2.1 | < 0.05 | ||

| FOSL1 | H23 | 5 µM JQ1 (6h) | Downregulated | - | |

| BCL2 | SEM | IBET (90 min) | ~ -1.0 | < 0.05 | |

| PDZK1 | MCF7 | JQ1 | -1.2 | < 0.05 | |

| BCAS1 | MCF7 | JQ1 | -1.0 | < 0.05 |

Note: This table presents a selection of affected genes. Genome-wide studies show that BET inhibitors can alter the expression of hundreds to thousands of genes.

Experimental Protocols for Studying BET Proteins

This section provides detailed methodologies for key experiments used to investigate the function of BET proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4.

Protocol for Transcription Factor (e.g., BRD4) ChIP-seq:

-

Cell Cross-linking:

-

Harvest cells and wash with PBS.

-

Resuspend cells in PBS to a concentration of up to 10 million cells per 500 µL.

-

Add formaldehyde to a final concentration of 1% and incubate for 8-10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Incubate on ice to lyse the cells and release the nuclei.

-

Resuspend the nuclear pellet in a shearing buffer.

-

Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the BET protein of interest (e.g., anti-BRD4). A negative control IgG should be run in parallel.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align sequence reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment.

-

Workflow for ChIP-seq

Caption: Step-by-step workflow for performing a Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) experiment.

RNA Sequencing (RNA-seq)

RNA-seq is used to quantify genome-wide changes in gene expression following a perturbation, such as treatment with a BET inhibitor.

Protocol for Differential Gene Expression Analysis using RNA-seq:

-

Cell Treatment and RNA Extraction:

-

Culture cells and treat with a BET inhibitor (e.g., JQ1) or a vehicle control (e.g., DMSO) for the desired time.

-

Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high-quality RNA with a RIN value > 8.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Quantify and assess the quality of the library.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads (e.g., using FastQC).

-

Align the reads to a reference genome or transcriptome (e.g., using STAR).

-

Quantify gene expression by counting the number of reads mapping to each gene.

-

Perform differential expression analysis between the treated and control samples (e.g., using DESeq2 or edgeR) to identify genes with statistically significant changes in expression.

-

Workflow for RNA-seq

Caption: A standard workflow for analyzing differential gene expression using RNA sequencing.

Proteolysis-Targeting Chimera (PROTAC)-mediated Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

Protocol for Assessing BET Protein Degradation by PROTACs:

-

Cell Treatment:

-

Culture cells and treat with a BET-targeting PROTAC (e.g., ARV-771) or a negative control for various time points and concentrations.

-

-

Protein Extraction:

-

Harvest cells and lyse them in a suitable buffer to extract total protein.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the BET proteins of interest (BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and detect the signal.

-

-

Quantification:

-

Quantify the band intensities to determine the extent of protein degradation relative to the control. The DC50 (concentration for 50% degradation) can be calculated.

-

Logical Relationship of PROTAC Action

Caption: PROTACs form a ternary complex with a BET protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the BET protein.

Conclusion and Future Directions

BET proteins are master regulators of transcription with profound implications for human health and disease. The development of BET inhibitors and PROTACs represents a promising therapeutic strategy, particularly in oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate roles of BET proteins in transcriptional regulation and to advance the development of novel therapeutics. Future research will likely focus on developing more selective inhibitors for individual BET family members or even specific bromodomains to enhance therapeutic efficacy and minimize off-target effects. Additionally, a deeper understanding of the mechanisms of resistance to BET-targeting therapies will be crucial for their long-term clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Target Genes of BRD4 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting the transcriptional machinery to drive the expression of a host of target genes. Inhibition of BRD4, primarily through small molecules like JQ1, disrupts these interactions, leading to the downregulation of key oncogenes and other disease-associated genes. This technical guide provides a comprehensive overview of the downstream target genes of BRD4 inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Signaling Pathways Modulated by BRD4 Inhibition

BRD4 exerts its influence on gene expression through its interaction with key transcription factors and regulatory complexes. Consequently, inhibition of BRD4 impacts several critical signaling pathways involved in cell proliferation, survival, and inflammation.

The BRD4-MYC Axis

One of the most well-characterized downstream effects of BRD4 inhibition is the suppression of the MYC oncogene.[1][2][3] BRD4 is recruited to the super-enhancers of the MYC gene, driving its high-level transcription.[1] BRD4 inhibitors competitively bind to the bromodomains of BRD4, displacing it from these regulatory regions and leading to a rapid and robust downregulation of MYC expression.[1] This disruption of the BRD4-MYC axis is a key mechanism behind the anti-proliferative effects of BRD4 inhibitors in many cancers.

Regulation of the NF-κB Pathway

BRD4 is a critical coactivator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. BRD4 interacts with the acetylated RelA subunit of NF-κB, facilitating the recruitment of the transcriptional machinery to NF-κB target genes. Inhibition of BRD4 disrupts this interaction, leading to the downregulation of a subset of NF-κB-responsive inflammatory genes.

Control of Cell Cycle Progression

BRD4 plays a pivotal role in regulating the cell cycle by controlling the expression of key cell cycle-associated genes. A notable downstream target is the transcription factor E2F2, which is crucial for cell cycle progression. Inhibition of BRD4 leads to the downregulation of E2F2 and other cell cycle regulators, resulting in cell cycle arrest, typically at the G1 phase.

Quantitative Analysis of Downstream Target Gene Expression

The following tables summarize the quantitative changes in the expression of key downstream target genes following BRD4 inhibition, as determined by RNA sequencing (RNA-seq) and microarray analyses in various cancer cell lines.

Table 1: Downregulation of Key Oncogenes and Cell Cycle Regulators by BRD4 Inhibition

| Gene Symbol | Cell Line | Treatment | Fold Change (log2) | p-value/FDR | Reference |

| MYC | HD-MB3 (Medulloblastoma) | JQ1 (500nM, 24h) | -1.58 | < 0.001 | |

| MYC | MM1.S (Multiple Myeloma) | JQ1 (500nM, 6h) | ~ -1.0 | < 0.05 | |

| MYC | LNCaP (Prostate Cancer) | JQ1 (500nM, 24h) | ~ -1.2 | < 0.05 | |

| E2F2 | SK-Hep1 (Liver Cancer) | JQ1 (1µM, 6h) | ~ -1.5 | < 0.05 | |

| E2F1 | HD-MB3 (Medulloblastoma) | JQ1 (500nM, 24h) | -1.25 | < 0.001 | |

| CCND1 | HD-MB3 (Medulloblastoma) | JQ1 (500nM, 24h) | -0.92 | < 0.001 |

Table 2: Modulation of NF-κB and Apoptosis-Related Genes by BRD4 Inhibition

| Gene Symbol | Cell Line | Treatment | Fold Change (log2) | p-value/FDR | Reference |

| IL-6 | A549 (Lung Cancer) | shRNA vs. control | ~ -1.0 | < 0.05 | |

| TNF | A549 (Lung Cancer) | shRNA vs. control | ~ -0.8 | < 0.05 | |

| BIM (BCL2L11) | Eμ-Myc Lymphoma | PLX51107 | Upregulated | N/A | |

| BCL2A1 | MSC2 (Myeloid-derived suppressor cells) | PLX51107 | Downregulated | N/A | |

| FADD | A549 (Lung Cancer) | JQ1 + TRAIL | Upregulated | N/A | |

| Caspase-3 (cleaved) | A549 (Lung Cancer) | JQ1 + TRAIL | Upregulated | N/A |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and validate the downstream target genes of BRD4 inhibition.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic regions where BRD4 is bound, and how this binding is affected by BRD4 inhibitors.

Protocol:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the BRD4 inhibitor (e.g., JQ1 at 500 nM) or vehicle control (DMSO) for the desired duration (e.g., 6 hours).

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K, followed by DNA purification.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to a reference genome and use peak-calling algorithms to identify regions of BRD4 enrichment. Compare inhibitor-treated samples to controls to identify differential binding sites.

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the global changes in gene expression following BRD4 inhibition.

Protocol:

-

Cell Culture and Treatment: Treat cells with a BRD4 inhibitor or vehicle control as described for ChIP-seq.

-

RNA Extraction: Harvest cells and extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA.

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes that are significantly up- or downregulated upon BRD4 inhibition.

Western Blotting

Western blotting is used to validate the changes in protein expression of downstream target genes.

Protocol:

-

Cell Culture and Treatment: Treat cells with a BRD4 inhibitor or vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein (e.g., anti-MYC, anti-E2F2) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the process of identifying and validating BRD4 target genes.

Conclusion

The inhibition of BRD4 represents a powerful therapeutic strategy, particularly in oncology, due to its profound and selective effects on the transcription of key disease-driving genes. The downstream targets of BRD4 are numerous and interconnected, primarily converging on pathways that control cell proliferation, survival, and inflammation. A thorough understanding of these downstream effects, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of BRD4 inhibitors as therapeutic agents. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of BRD4 in health and disease.

References

An In-depth Technical Guide on the Core Function of BET Inhibitors in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases, ranging from autoimmune disorders like rheumatoid arthritis to chronic conditions such as periodontitis, are characterized by the dysregulated expression of inflammatory genes.[1][2] A promising therapeutic strategy involves targeting the epigenetic machinery that controls this gene expression.[3] Bromodomain and Extraterminal domain (BET) proteins are key epigenetic "readers" that play a crucial role in orchestrating the transcription of pro-inflammatory genes.[4][5] Small-molecule inhibitors of BET proteins have demonstrated potent anti-inflammatory effects in a multitude of preclinical models and are progressing through clinical trials, highlighting their therapeutic potential. This guide provides a detailed overview of the mechanism of action of BET inhibitors, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

The Role of BET Proteins in Inflammatory Gene Transcription

The BET family of proteins in mammals includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.

Core Function: Epigenetic Reading

The primary function of the bromodomains is to recognize and bind to acetylated lysine residues on histone tails. Histone acetylation is a post-translational modification that neutralizes the positive charge of lysine, leading to a more open chromatin structure that is permissive for transcription. By binding to these acetylated histones, BET proteins act as scaffolds, recruiting transcriptional machinery to the promoters and enhancers of target genes to initiate and elongate transcription.

Specifically, BRD4 is the most extensively studied member and plays a critical role in transcriptional activation. It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, a key step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.

Mechanism of Action of BET Inhibitors in Inflammation

BET inhibitors are small molecules, such as JQ1 and I-BET762, that are designed as mimics of acetylated lysine. They function through competitive inhibition:

-

Binding to Bromodomains: BET inhibitors competitively bind to the hydrophobic acetyl-lysine binding pockets within the bromodomains of BET proteins.

-

Displacement from Chromatin: This binding action displaces BET proteins, particularly BRD4, from acetylated chromatin at the regulatory regions of inflammatory genes.

-

Transcriptional Repression: By preventing the recruitment of essential transcriptional machinery like P-TEFb and transcription factors, BET inhibitors effectively suppress the transcription of a specific subset of genes, notably those involved in the inflammatory response.

This targeted suppression of inflammatory gene expression forms the basis of their therapeutic effect in inflammatory diseases.

Key Signaling Pathways Modulated by BET Inhibitors

The anti-inflammatory effects of BET inhibitors are largely attributed to their ability to modulate key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a "master regulator" of inflammation, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Activation: In response to stimuli like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/RelA and p50) to translocate to the nucleus.

-

BET Protein Involvement: In the nucleus, the p65/RelA subunit of NF-κB can be acetylated. BRD4 binds directly to this acetylated p65/RelA. This interaction is crucial for recruiting P-TEFb and driving the high-level expression of NF-κB target genes like IL-6, TNF-α, and MCP-1.

-

Inhibition: BET inhibitors disrupt the BRD4-p65/RelA interaction, preventing the recruitment of the elongation machinery and thereby potently suppressing the transcription of these key inflammatory mediators.

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients [frontiersin.org]

- 4. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Recognition: An In-depth Technical Guide to the Structure of BET Protein Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and function of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on the core architecture of their bromodomains. BET proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription.[1][2][3] Their involvement in various diseases, particularly cancer and inflammation, has made them a significant target for therapeutic intervention.[4]

Core Structure of BET Bromodomains

The foundational structure of a BET bromodomain is a conserved fold of approximately 110 amino acids, organized into a left-handed four-helix bundle denoted as αZ, αA, αB, and αC.[5] This helical bundle forms a deep, hydrophobic pocket that is the site of acetyl-lysine recognition. The helices are connected by two variable loop regions, the ZA loop and the BC loop, which contribute to the specificity of ligand binding.

A key feature of this binding pocket is a highly conserved asparagine residue within the BC loop, which forms a crucial hydrogen bond with the acetyl group of the lysine residue. This interaction anchors the acetylated lysine within the hydrophobic cavity. Another critical component is the "WPF shelf," a trio of conserved tryptophan, proline, and phenylalanine residues, which provides a hydrophobic platform for the methyl group of the acetyl-lysine to pack against.

Quantitative Binding Affinities

The two tandem bromodomains found in each BET protein, BD1 and BD2, exhibit distinct binding preferences for different acetylated lysine residues on histone tails and for various small molecule inhibitors. This differential affinity is a key consideration in the development of selective BET inhibitors. The following tables summarize the binding affinities (Kd or IC50 values) for representative acetylated histone peptides and small molecule inhibitors across the major BET bromodomains.

Table 1: Binding Affinities of BET Bromodomains for Acetylated Histone Peptides

| Histone Peptide | BRD2-BD1 | BRD3-BD1 | BRD4-BD1 | BRD4-BD2 | Method | Reference |

| H4K5acK8acK12acK16ac | - | - | 50 nM (Kd) | 90 nM (Kd) | ITC | |

| H4K5ac (mono) | - | - | ~300 µM (Kd) | ~120 µM (Kd) | NMR | |

| H4K16ac (mono) | - | - | ~300 µM (Kd) | ~120 µM (Kd) | NMR | |

| H3K14ac | Enriched | Enriched | Enriched | - | ChIP | |

| H4K5ac | Enriched | Enriched | - | - | ChIP | |

| H4K12ac | Enriched | Enriched | - | - | ChIP |

Table 2: Binding Affinities of Pan-BET Small Molecule Inhibitors

| Inhibitor | BRD2-BD1 (nM) | BRD2-BD2 (nM) | BRD3-BD1 (nM) | BRD3-BD2 (nM) | BRD4-BD1 (nM) | BRD4-BD2 (nM) | BRDT-BD1 (nM) | Method | Reference |

| (+)-JQ1 | 128 (Kd) | - | 59.5 (Kd) | 82 (Kd) | 49 (Kd) | 90.1 (Kd) | 190 (Kd) | ITC | |

| (+)-JQ1 | 76.9 (IC50) | 32.6 (IC50) | - | - | 77 (IC50) | 33 (IC50) | - | AlphaScreen | |

| I-BET762 | Pan-BET inhibitor with nanomolar affinity | - | - | - | - | - | - | Various | |

| OTX-015 | Pan-BET inhibitor | - | - | - | - | - | - | Various |

Table 3: Binding Affinities of Domain-Selective BET Small Molecule Inhibitors

| Inhibitor | BRD4-BD1 (IC50, nM) | BRD4-BD2 (IC50, nM) | BRD2-BD1 (IC50, nM) | BRD2-BD2 (IC50, nM) | BRD3-BD1 (IC50, nM) | BRD3-BD2 (IC50, nM) | Selectivity | Reference |

| GSK778 | - | - | - | - | - | - | BD1-selective | |

| ABBV-744 | - | - | - | - | - | - | BD2-selective (>100-fold) | |

| ZL0590 (52) | 90 | >1000 | 930 | >1000 | - | - | BD1-selective (~10-fold over BD2) | |

| Compound 5 | 7,600 | >100,000 | 68,000 | >100,000 | >100,000 | >100,000 | BRD4-BD1 selective (9-33 fold) |

Key Signaling Pathways Involving BET Proteins

BET proteins are integral components of several critical signaling pathways, most notably those involving the transcription factors NF-κB and MYC. Their ability to read histone acetylation marks allows them to recruit transcriptional machinery to the promoters and enhancers of genes regulated by these pathways.

BET Proteins and NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response. BRD4 plays a direct role in co-activating NF-κB-dependent transcription. Upon cellular stimulation, the RelA (p65) subunit of NF-κB is acetylated at lysine-310. BRD4 recognizes this acetylation mark, leading to the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II, which drives the expression of pro-inflammatory genes.

BET Proteins and MYC Regulation

The MYC oncogene is a master regulator of cell proliferation, and its dysregulation is a hallmark of many cancers. BET proteins, particularly BRD4, are critical for maintaining high levels of MYC expression. BRD4 binds to acetylated histones at the MYC promoter and super-enhancer regions, recruiting the transcriptional machinery necessary for its robust expression. Inhibition of BET bromodomains leads to the displacement of BRD4 from these regulatory regions, resulting in a rapid and profound downregulation of MYC transcription.

Detailed Experimental Protocols

The study of BET bromodomains relies on a variety of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant BET Bromodomains

A common method for producing BET bromodomains for in vitro studies involves recombinant expression in E. coli.

-

Cloning: The DNA sequence encoding the desired bromodomain (e.g., BRD4-BD1, residues 44-168) is cloned into an expression vector, often with an N-terminal His6-tag for purification (e.g., pET15b).

-

Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5-1 mM) and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged bromodomain is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage (Optional): If required, the His6-tag can be removed by incubation with a specific protease (e.g., TEV protease) overnight during dialysis against a low-imidazole buffer.

-

Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography (gel filtration) to remove aggregates and any remaining impurities. The protein is eluted in a final buffer suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Protein purity is assessed by SDS-PAGE.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

-

Sample Preparation: The purified bromodomain and the ligand (acetylated peptide or small molecule inhibitor) are dialyzed extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.

-

ITC Experiment: The bromodomain solution (e.g., 20-50 µM) is placed in the sample cell of the calorimeter. The ligand solution (e.g., 200-500 µM) is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is maintained at a constant value (e.g., 25°C). The heat change associated with each injection is measured.

-

Data Analysis: The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution structural information of bromodomains and their complexes with ligands.

-

Crystallization: The purified bromodomain, either alone (apo) or in complex with a ligand, is concentrated to a high concentration (e.g., 10-20 mg/mL). Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives. For co-crystallization with a ligand, the ligand is typically added in molar excess to the protein solution before setting up the crystallization trials.

-

Data Collection: Single crystals of suitable size and quality are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data is processed to obtain a set of structure factors. The structure is solved using molecular replacement, using a known bromodomain structure as a search model. The initial model is then refined against the experimental data, and the ligand is built into the electron density map. The final structure is validated for its geometric quality.

NMR Spectroscopy for Mapping Ligand Binding Sites

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly chemical shift perturbation (CSP) mapping, is a powerful technique to identify the residues in a bromodomain that are involved in ligand binding.

-

Sample Preparation: A solution of ¹⁵N-labeled bromodomain (typically 0.1-0.5 mM) is prepared in a suitable NMR buffer (e.g., 20 mM Phosphate buffer pH 6.5, 50 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O).

-

¹H-¹⁵N HSQC Spectra Acquisition: A 2D ¹H-¹⁵N HSQC spectrum of the free protein is recorded. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.

-

Titration: Small aliquots of a concentrated stock solution of the unlabeled ligand are titrated into the protein sample. A ¹H-¹⁵N HSQC spectrum is recorded after each addition.

-

Chemical Shift Perturbation Analysis: The spectra are overlaid, and the changes in the chemical shifts of the backbone amide peaks are monitored. The magnitude of the chemical shift perturbation for each residue is calculated using a weighted average of the changes in the ¹H and ¹⁵N chemical shifts.

-

Binding Site Mapping: The residues exhibiting the most significant chemical shift perturbations are mapped onto the three-dimensional structure of the bromodomain. These residues are presumed to be at or near the binding site of the ligand.

Experimental and Logical Workflows

The discovery and characterization of BET bromodomain inhibitors often follow a structured workflow, from initial screening to detailed biophysical and structural characterization.

Workflow for Fragment-Based Screening of BET Bromodomain Inhibitors

Fragment-based lead discovery (FBLD) is a powerful approach for identifying novel chemical scaffolds for drug development.

This guide provides a foundational understanding of the structural and functional aspects of BET protein bromodomains, essential for researchers and professionals in the field of drug discovery. The provided data and protocols serve as a valuable resource for the continued exploration of these important epigenetic regulators.

References

- 1. Preparation data of the bromodomains BRD3(1), BRD3(2), BRD4(1), and BRPF1B and crystallization of BRD4(1)-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic Reader Domains: A Technical Guide to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigenetic reader domains, critical components of the cellular machinery that interpret the histone code, have emerged as a compelling class of therapeutic targets for a multitude of diseases, including cancer and inflammatory disorders. These proteins recognize and bind to specific post-translational modifications on histones, thereby recruiting effector complexes that modulate gene expression. Dysregulation of these reader domains is a common feature in various pathologies, making them attractive targets for small molecule inhibitors. This technical guide provides an in-depth overview of the major families of epigenetic reader domains, their roles in disease, the current landscape of inhibitors in development, detailed experimental protocols for their study, and a summary of their progression into clinical trials.

Introduction to Epigenetic Reader Domains

Epigenetic regulation is orchestrated by a trio of protein families: "writers" that add epigenetic marks, "erasers" that remove them, and "readers" that interpret these marks. Reader domains are modular protein motifs that recognize specific post-translational modifications (PTMs) on histone tails, such as acetylation and methylation of lysine and arginine residues. This recognition is a key event in translating the epigenetic code into downstream biological outcomes, including the regulation of gene transcription, DNA repair, and replication.[1][2][3] The human proteome contains a diverse array of reader domains, which can be broadly categorized into several families based on their structure and the modifications they recognize.

The major families of epigenetic reader domains include:

-

Bromodomains: These domains recognize acetylated lysine residues. The Bromodomain and Extra-Terminal (BET) family, comprising BRD2, BRD3, BRD4, and BRDT, are the most extensively studied and have been a major focus of drug discovery efforts.[4][5] Non-BET bromodomains are also gaining attention as therapeutic targets.

-

Chromodomains: These domains typically recognize methylated lysine residues. They are involved in both transcriptional activation and repression and are key components of protein complexes like the Polycomb repressive complex.

-

Tudor Domains: This family of domains can recognize methylated lysine and arginine residues and is implicated in various cellular processes, including DNA damage response and RNA metabolism.

-

PWWP Domains: Named for a conserved Pro-Trp-Trp-Pro motif, these domains recognize methylated lysine residues and are often found in proteins involved in DNA methylation and repair.

-

PHD Fingers (Plant Homeodomain): These zinc-finger-containing domains can recognize various histone modifications, including methylated and unmethylated lysine residues, and play crucial roles in transcriptional regulation.

The dysregulation of these reader domains has been linked to numerous diseases, particularly cancer, where they can drive oncogenic gene expression programs. This has spurred the development of a wide range of small molecule inhibitors aimed at disrupting the interaction between reader domains and their cognate histone marks.

Major Families of Epigenetic Reader Domains as Therapeutic Targets

Bromodomains

Bromodomains are approximately 110-amino acid modules that specifically recognize ε-N-acetyllysine (KAc) residues on histone tails. There are 61 bromodomains in the human proteome, found in 46 different proteins, which are classified into eight families. The BET family of proteins has been a primary focus for therapeutic intervention due to their critical role in transcriptional regulation.

BET Proteins: BET proteins (BRD2, BRD3, BRD4, and BRDT) contain two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. They act as transcriptional co-activators by recruiting the positive transcription elongation factor b (P-TEFb) to chromatin, leading to the expression of key oncogenes such as MYC. Inhibitors of BET bromodomains have shown significant promise in preclinical models of various cancers and inflammatory diseases.

Chromodomains

Chromodomains are highly conserved protein modules that typically recognize and bind to methylated lysine residues on histone tails, particularly H3K9me2/3 and H3K27me3. These interactions are crucial for the recruitment of protein complexes that mediate transcriptional repression and the formation of heterochromatin. For instance, the chromodomain of Heterochromatin Protein 1 (HP1) binds to H3K9me3 to maintain constitutive heterochromatin. Given their role in silencing tumor suppressor genes, inhibitors of chromodomains are being explored as potential anti-cancer agents.

Tudor Domains

Tudor domains are versatile modules that can recognize both methylated lysine and methylated arginine residues. This dual recognition capacity allows them to participate in a wide range of cellular processes. A prominent example is the Tudor domain of 53BP1, which recognizes dimethylated lysine 20 on histone H4 (H4K20me2) and plays a critical role in the DNA damage response (DDR) pathway by promoting non-homologous end joining (NHEJ). Small molecules that modulate Tudor domain interactions could therefore have applications in cancer therapy, potentially by sensitizing tumors to DNA-damaging agents.

PWWP Domains

The PWWP domain is characterized by a conserved proline-tryptophan-tryptophan-proline motif and functions as a reader of methylated lysine residues, particularly H3K36me3. Proteins containing PWWP domains are often involved in processes such as DNA methylation, DNA repair, and transcriptional regulation. For example, the PWWP domain of DNMT3A is crucial for its recruitment to chromatin and subsequent DNA methylation.

PHD Fingers

Plant Homeodomain (PHD) fingers are a large family of zinc-finger domains that exhibit remarkable diversity in their recognition of histone modifications. They can bind to unmodified, monomethylated, dimethylated, or trimethylated lysine residues, as well as acetylated lysines. This versatility allows them to be involved in both gene activation and repression. For example, the PHD finger of the ING (Inhibitor of Growth) family of tumor suppressors specifically recognizes H3K4me3, a mark associated with active transcription.

Signaling Pathways and Experimental Workflows

The function of epigenetic reader domains is intricately linked to various signaling pathways that control cell growth, differentiation, and response to stimuli. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and the experimental workflows used to study reader domain inhibitors.

Quantitative Data on Epigenetic Reader Domain Inhibitors

The development of potent and selective inhibitors is a cornerstone of targeting epigenetic reader domains. The following tables summarize key quantitative data for a selection of inhibitors across different reader domain families.

Table 1: BET Bromodomain Inhibitors

| Inhibitor | Target(s) | Binding Affinity (Kd/Ki, nM) | Cellular Potency (IC50, nM) | Development Stage |

| JQ1 | BRD2/3/4/T | 50 (BRD4 BD1) | 77 (MM.1S cells) | Preclinical |

| OTX015 (Birabresib) | BRD2/3/4 | 19 (BRD4 BD1) | 34 (MOLM-13 cells) | Phase I/II |

| I-BET762 (Molibresib) | BRD2/3/4 | 31 (BRD4 BD1) | 200-500 (various cancer cells) | Phase I/II |

| ABBV-075 (Mivebresib) | BRD2/3/4 | 1.1 (BRD4 BD1) | 8 (MOLM-13 cells) | Phase I |

Table 2: Non-BET Bromodomain Inhibitors

| Inhibitor | Target(s) | Binding Affinity (Kd/Ki, nM) | Cellular Potency (IC50, µM) |

| I-CBP112 | CBP/p300 | 21 (CBP) | 0.2 (prostate cancer cells) |

| SGC-CBP30 | CBP/p300 | 21 (CBP) | 0.039 (prostate cancer cells) |

| OF-1 | CREBBP | 100 (CREBBP) | 1.9 (leukemia cells) |

Table 3: Chromodomain, Tudor, PWWP, and PHD Finger Inhibitors

| Inhibitor | Target Domain | Target Protein | Binding Affinity (Kd/Ki) | Cellular Potency (IC50) |

| UNC3866 | Chromodomain | CBX4/7 | 120 nM (CBX7) | 4.6 µM (A549 cells) |

| UNC2170 | Tudor | 53BP1 | 22 µM | 30 µM |

| A-196 | PWWP | NSD2 | 84 nM | 0.5 µM (leukemia cells) |

| NVS-PHD-1 | PHD Finger | PHF6 | 1.5 µM | Not reported |

Experimental Protocols

The successful discovery and characterization of epigenetic reader domain inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is highly sensitive and well-suited for high-throughput screening of inhibitors of protein-protein interactions.

Principle: The assay utilizes two types of beads: a donor bead that generates singlet oxygen upon excitation at 680 nm, and an acceptor bead that emits light at 520-620 nm when in close proximity to the donor bead. A biotinylated histone peptide is captured by streptavidin-coated donor beads, and a His-tagged reader domain is captured by nickel-chelate acceptor beads. Interaction between the peptide and the reader domain brings the beads into proximity, generating a signal. Inhibitors that disrupt this interaction cause a loss of signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute biotinylated histone peptide and His-tagged reader domain to desired concentrations in assay buffer.

-

Prepare a serial dilution of the test inhibitor.

-

-

Assay Plate Setup (384-well format):

-

Add 2.5 µL of the inhibitor dilution or vehicle (DMSO) to the wells.

-

Add 5 µL of the diluted His-tagged reader domain.

-

Add 5 µL of the diluted biotinylated histone peptide.

-

Incubate at room temperature for 30-60 minutes.

-

-

Bead Addition:

-

Prepare a mixture of streptavidin-donor and nickel-acceptor beads in the dark.

-

Add 10 µL of the bead mixture to each well.

-

Incubate in the dark at room temperature for 60-90 minutes.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that is widely used for inhibitor screening and characterization.

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2) when they are in close proximity. A labeled antibody against the tag on the reader domain (e.g., anti-His) is conjugated to the donor, and a labeled ligand (e.g., biotinylated peptide) is bound to the acceptor-conjugated streptavidin. Binding of the reader to the peptide brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors disrupt this interaction and reduce the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare TR-FRET assay buffer (e.g., 50 mM phosphate buffer pH 7.0, 100 mM NaCl, 0.01% Tween-20).

-

Dilute the reader domain, biotinylated peptide, donor-labeled antibody, and acceptor-labeled streptavidin in assay buffer.

-

Prepare a serial dilution of the inhibitor.

-

-

Assay Plate Setup (384-well low-volume plate):

-

Add 5 µL of the inhibitor dilution or vehicle.

-

Add 5 µL of the reader domain and donor-labeled antibody mixture.

-

Add 5 µL of the biotinylated peptide and acceptor-labeled streptavidin mixture.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the IC50 of the inhibitor.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

Dialyze both the protein (reader domain) and the ligand (inhibitor) extensively against the same buffer to minimize heat of dilution effects.

-

Determine the accurate concentrations of the protein and ligand.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

-

-

Titration:

-

Perform a series of small injections of the ligand into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the target engagement of a compound in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound or vehicle for a specified time.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cool the tubes on ice.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifuge the lysate at high speed to pellet the aggregated proteins.

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of the target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift.

-

Clinical Landscape

The therapeutic potential of targeting epigenetic reader domains has been validated by the progression of several inhibitors into clinical trials, particularly for the treatment of various cancers.

Table 4: Selected Epigenetic Reader Domain Inhibitors in Clinical Trials

| Inhibitor | Target(s) | Indication(s) | Phase | Selected Outcomes/Status |

| BET Inhibitors | ||||

| OTX015 (Birabresib) | BRD2/3/4 | Hematological Malignancies, Solid Tumors | I/II | Modest single-agent activity, dose-limiting toxicities (thrombocytopenia). |

| I-BET762 (Molibresib) | BRD2/3/4 | NUT Midline Carcinoma, Hematological Malignancies | I/II | Partial responses observed in NUT midline carcinoma. |

| ABBV-075 (Mivebresib) | BRD2/3/4 | Acute Myeloid Leukemia, Solid Tumors | I | Tolerable safety profile, ongoing evaluation in combination therapies. |

| Non-BET Bromodomain Inhibitors | ||||

| CCS1477 (Pocenbrodib) | CBP/p300 | Metastatic Castration-Resistant Prostate Cancer | I/II | First-in-class CBP/p300 bromodomain inhibitor; trial ongoing. |

| EP31670 | BET/CBP/p300 | Advanced Solid Tumors, Hematological Malignancies | I | Dual inhibitor; first-in-human trial initiated. |

| Other Reader Domain Inhibitors | ||||

| SNDX-5613 (Revumenib) | Menin-MLL | Acute Leukemia (MLL-rearranged or NPM1-mutant) | II | Promising efficacy leading to Breakthrough Therapy Designation. |

While BET inhibitors have shown promise, particularly in specific genetic contexts like NUT midline carcinoma, their broader application as monotherapies has been challenged by dose-limiting toxicities, such as thrombocytopenia. This has spurred the development of more selective inhibitors and combination strategies to enhance efficacy and mitigate adverse effects. The clinical development of inhibitors targeting non-BET bromodomains and other reader domain families is still in its early stages but holds significant promise for expanding the therapeutic armamentarium against a range of diseases.

Conclusion and Future Directions

The field of epigenetic reader domain targeting has rapidly evolved from a promising area of basic research to a clinically validated therapeutic strategy. The development of potent and selective small molecule inhibitors has provided invaluable tools to probe the biology of these proteins and has led to the identification of novel therapeutic opportunities. While the initial focus has been on BET bromodomains, the exploration of the broader landscape of reader domains is uncovering new avenues for intervention in cancer, inflammation, and other diseases.

Future efforts will likely focus on:

-

Developing more selective inhibitors: Targeting individual bromodomains within the BET family or specific members of other reader domain families could lead to improved efficacy and reduced off-target toxicities.

-

Exploring combination therapies: Combining reader domain inhibitors with other targeted agents or standard-of-care chemotherapies is a promising strategy to overcome resistance and enhance anti-tumor activity.

-

Identifying predictive biomarkers: The identification of biomarkers to select patients who are most likely to respond to reader domain inhibitors will be crucial for the successful clinical development of these agents.

-

Expanding to non-oncology indications: The role of epigenetic reader domains in inflammatory and autoimmune diseases presents a significant opportunity for the development of novel therapeutics in these areas.

References

- 1. The p53-binding protein 1-Tudor-interacting repair regulator complex participates in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-phd-finger-implications-for-chromatin-mediated-transcriptional-regulation - Ask this paper | Bohrium [bohrium.com]

- 3. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. journals.biologists.com [journals.biologists.com]

The Discovery of JQ1: A Technical Guide to a Landmark Epigenetic Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of JQ1, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, represents a seminal moment in the field of epigenetics and drug discovery. This thienotriazolodiazepine, developed at the Dana-Farber Cancer Institute and Brigham and Women's Hospital, emerged as a powerful chemical probe to interrogate the function of BET proteins and has since paved the way for the clinical development of a new class of anti-cancer therapeutics. This technical guide provides a comprehensive overview of the history of JQ1's discovery, detailing the key experimental methodologies, quantitative data, and the foundational scientific insights that established it as a landmark achievement in medicinal chemistry and cancer biology.

The Genesis of JQ1: Targeting "Readers" of the Epigenetic Code

The development of JQ1 was rooted in the growing understanding of the role of epigenetic "readers" in gene regulation. These proteins recognize specific post-translational modifications on histones, thereby influencing chromatin structure and gene expression. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that bind to acetylated lysine residues on histone tails.[1][2] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.

A critical breakthrough came from the study of NUT midline carcinoma (NMC), a rare and aggressive cancer driven by a chromosomal translocation that fuses the NUT gene to a BET family member, most commonly BRD4 or BRD3.[1][3] This fusion oncoprotein, BRD4-NUT, was found to drive aberrant gene expression and block cellular differentiation, highlighting BET proteins as a potential therapeutic target.[3]

Inspired by patents from Mitsubishi Tanabe Pharma for similar BET inhibitors, the laboratory of Dr. James Bradner at the Dana-Farber Cancer Institute, with medicinal chemist Dr. Jun Qi playing a pivotal role, synthesized and characterized a novel thienotriazolodiazepine scaffold. This effort culminated in the creation of JQ1, named in honor of Jun Qi's contributions. The initial report of JQ1's discovery was published in Nature in 2010 by Filippakopoulos et al.

Quantitative Analysis of JQ1's Potency and Selectivity

The initial characterization of JQ1 involved a series of rigorous biophysical and biochemical assays to determine its binding affinity, inhibitory potency, and selectivity for the BET family of bromodomains. The (+)-enantiomer of JQ1 was identified as the active stereoisomer.

Table 1: Inhibitory Potency (IC50) of (+)-JQ1 Against BET Bromodomains

| Bromodomain Target | Assay Type | IC50 (nM) |

| BRD4 (BD1) | AlphaScreen | 77 |

| BRD4 (BD2) | AlphaScreen | 33 |

| BRD2 (BD1) | AlphaScreen | 17.7 |

| BRD3 (BD1) | AlphaScreen | Not explicitly reported in initial paper |

| BRD3 (BD2) | AlphaScreen | Not explicitly reported in initial paper |

| BRDT (BD1) | AlphaScreen | Not explicitly reported in initial paper |

| CREBBP | AlphaScreen | >10,000 |

Data sourced from Filippakopoulos et al., Nature 2010 and other corroborating sources.

Table 2: Binding Affinity (Kd) of (+)-JQ1 to BET Bromodomains

| Bromodomain Target | Assay Type | Kd (nM) |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 |

| BRD3 (BD1) | Isothermal Titration Calorimetry (ITC) | Comparable to BRD4 |

| BRD3 (BD2) | Isothermal Titration Calorimetry (ITC) | Comparable to BRD4 |

| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | ~128 |

| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | ~190 |

Data sourced from Filippakopoulos et al., Nature 2010 and other corroborating sources.

Key Experimental Protocols

The discovery and validation of JQ1 relied on several key experimental techniques. Below are detailed methodologies for the principal assays used in its initial characterization.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of JQ1 by measuring its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Methodology:

-

Reagents:

-

Recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein (e.g., BRD4 BD1).

-

Biotinylated histone H4 peptide, tetra-acetylated at lysines 5, 8, 12, and 16.

-

Streptavidin-coated donor beads.

-

Anti-tag (e.g., anti-GST) acceptor beads.

-

Serial dilutions of (+)-JQ1 and (-)-JQ1 (as a negative control).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

-

Procedure:

-

The assay is typically performed in a 384-well microplate.

-

The tagged bromodomain protein is incubated with the acceptor beads.

-

The biotinylated histone peptide is incubated with the streptavidin donor beads.

-

Varying concentrations of JQ1 are added to the wells.

-

The protein-acceptor bead and peptide-donor bead complexes are then added to the wells.

-

The plate is incubated in the dark at room temperature to allow the binding reaction to reach equilibrium.

-

-

Signal Detection:

-

The plate is read using an AlphaScreen-capable microplate reader. Excitation of the donor bead at 680 nm generates singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light at 520-620 nm. JQ1-mediated disruption of the protein-peptide interaction separates the beads, leading to a decrease in the luminescent signal.

-

-

Data Analysis:

-

The percentage of inhibition is plotted against the concentration of JQ1, and the IC50 value is determined using a non-linear regression curve fit.

-

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between JQ1 and a BET bromodomain.

Methodology:

-

Sample Preparation:

-

Purified recombinant BET bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

JQ1 is dissolved in the final dialysis buffer to minimize heats of dilution.

-

-

Instrumentation and Setup:

-

A microcalorimeter is used, with the experiment conducted at a constant temperature (e.g., 25°C).

-

The sample cell is filled with the purified bromodomain protein solution (e.g., 20-50 µM).

-

The injection syringe is filled with a concentrated solution of JQ1 (e.g., 200-500 µM).

-

-

Titration:

-

A series of small, precise injections of the JQ1 solution are made into the sample cell.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of JQ1 to the bromodomain protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To demonstrate that JQ1 displaces the BRD4-NUT fusion protein from chromatin in NUT midline carcinoma cells.

Methodology:

-

Cell Culture and Treatment:

-

NMC cell lines (e.g., TC-797) are cultured under standard conditions.

-

Cells are treated with either vehicle (DMSO) or JQ1 at a specified concentration and for a defined duration.

-

-

Cross-linking and Chromatin Preparation:

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

Cells are lysed, and the nuclei are isolated.

-

Chromatin is sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to the NUT protein (to pull down the BRD4-NUT fusion).

-

Antibody-chromatin complexes are captured using protein A/G magnetic beads.

-

The beads are washed to remove non-specifically bound chromatin.

-

-

DNA Purification and Sequencing:

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA fragments are prepared for high-throughput sequencing.

-

-

Data Analysis:

-

Sequencing reads are aligned to the human genome.

-

Peak calling algorithms are used to identify regions of the genome enriched for BRD4-NUT binding in the vehicle-treated sample.

-

The enrichment of BRD4-NUT at these peaks is compared between the vehicle- and JQ1-treated samples to demonstrate displacement.

-

Visualizing the Mechanism and Discovery Workflow

The following diagrams illustrate the key signaling pathway inhibited by JQ1 and the experimental workflow that led to its characterization.

References

The Extra-Terminal (ET) Domain of BET Proteins: A Hub for Transcriptional Regulation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are pivotal epigenetic readers that translate histone acetylation marks into downstream transcriptional events.[1][2][3] While the tandem bromodomains (BD1 and BD2) are well-characterized for their role in recognizing acetylated lysine residues, the Extra-Terminal (ET) domain has emerged as a critical component for the diverse functions of BET proteins.[4][5] This technical guide provides a comprehensive overview of the role of the ET domain, focusing on its function as a protein-protein interaction hub, and offers detailed experimental protocols for its study.

The ET Domain: An Essential Modulator of BET Protein Function

Recent studies have underscored the indispensable nature of the ET domain. It is essential for cell viability, global gene transcription, and the localization of BET proteins to chromatin. This functionality is largely attributed to its role as a scaffold for the recruitment of a multitude of transcriptional regulators and chromatin-modifying enzymes. This recruitment confers a layer of transcriptional control that is independent of the well-studied C-terminal domain (CTD) of BRD4, which recruits the positive transcription elongation factor b (p-TEFb).

A Conserved Protein-Protein Interaction Hub

The ET domain, a conserved region of approximately 80 amino acids, functions as a critical protein-protein interaction module. Proteomic analyses have identified a host of interaction partners for the ET domain, including:

-

NSD3 (Nuclear Receptor Binding SET Domain Protein 3): A histone methyltransferase.

-

JMJD6 (Jumonji Domain Containing 6): An arginine demethylase and lysyl-hydroxylase.

-

CHD4 (Chromodomain Helicase DNA Binding Protein 4): A component of the NuRD chromatin remodeling complex.

-

GLTSCR1 (Glioma Tumor Suppressor Candidate Region Gene 1)

-

ATAD5 (ATPase Family AAA Domain Containing 5)

-

Chromatin Remodeling Complexes: Components of the SWI/SNF (BAF) and INO80 complexes.

These interactions are highly conserved across the BET family, indicating a fundamental role for the ET domain in the transcriptional regulatory functions of BRD2, BRD3, and BRD4. The recruitment of these diverse effector proteins by the ET domain allows BET proteins to influence a wide array of cellular processes, from transcriptional activation and elongation to chromatin remodeling.

Quantitative Analysis of ET Domain Interactions

The binding affinities of the ET domain for its interaction partners are crucial for understanding the dynamics of the protein complexes it assembles. These interactions often involve the recognition of short linear motifs, such as the "KIKL" motif found in several binding partners, by a hydrophobic cleft on the surface of the three-helix bundle structure of the ET domain. Quantitative data on these interactions are essential for developing targeted therapeutics that disrupt specific protein-protein interactions.

| BET Protein Domain | Interacting Partner | Peptide Motif | Method | Dissociation Constant (Kd) | Reference |

| BRD3-ET | CHD4 | PLKIKL | Surface Plasmon Resonance (SPR) | 95 ± 10 µM | |

| BRD3-ET | CHD4 | PLKIKL | NMR Titration | ~2 µM | |

| BRD3-ET | BRG1 | - | Surface Plasmon Resonance (SPR) | 7 ± 1 µM | |

| BRD3-ET | INO80B | - | Surface Plasmon Resonance (SPR) | 80 ± 10 µM | |

| BRD3-ET | NSD3 | - | Surface Plasmon Resonance (SPR) | 950 ± 100 µM |

Visualizing ET Domain-Mediated Pathways and Workflows

To illustrate the central role of the ET domain, the following diagrams, generated using the DOT language, depict key signaling pathways and experimental workflows.

Caption: Signaling pathway of BET proteins highlighting the dual roles of the ET and CTD domains.

Caption: A generalized workflow for Co-Immunoprecipitation to identify ET domain interaction partners.

Experimental Protocols for Studying the ET Domain

The following protocols provide detailed methodologies for key experiments used to investigate the function of the BET protein ET domain.

Co-Immunoprecipitation (Co-IP) for Identifying ET Domain Interactors

This protocol is designed to isolate the ET domain of a BET protein and its binding partners from a cellular context.

1. Cell Lysis:

-

Harvest cultured cells (e.g., HEK293T) expressing a tagged "bait" protein (e.g., FLAG-BRD4-ET).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add an antibody specific to the tag on the bait protein (e.g., anti-FLAG antibody) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interaction partners.

-

For unbiased discovery of novel interactors, the eluate can be subjected to mass spectrometry analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where BET proteins are recruited in an ET domain-dependent manner.

1. Cross-linking and Chromatin Preparation:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin to fragments of 200-500 bp.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the BET protein of interest (e.g., anti-BRD4) or an IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G beads.

3. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.

-

Elute the chromatin from the beads.

4. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

5. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Sequence the library using a high-throughput sequencing platform.

-

Analyze the sequencing data to identify genomic regions enriched for the BET protein.

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of the ET domain to activate transcription from a specific promoter.

1. Plasmid Constructs:

-

Clone the promoter of a gene of interest upstream of a luciferase reporter gene (e.g., firefly luciferase).

-

Generate expression vectors for the full-length BET protein and a mutant lacking the ET domain.

-

A co-transfected plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is used for normalization.

2. Cell Transfection and Lysis:

-

Co-transfect the reporter plasmid, the BET protein expression plasmid (wild-type or mutant), and the normalization plasmid into a suitable cell line.

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

-

Measure the activity of both luciferases in the cell lysate using a luminometer and specific substrates for each enzyme.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the transcriptional activation by the full-length BET protein to that of the ET domain deletion mutant to determine the contribution of the ET domain to promoter activation.

Conclusion and Future Directions